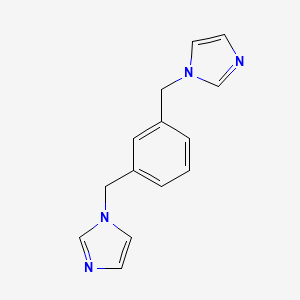

1,3-bis((1H-imidazol-1-yl)methyl)benzene

Description

Contextualization of Bis-Imidazole Ligands in Coordination Chemistry

Bis-imidazole ligands are a class of organic molecules that contain two imidazole (B134444) rings. The imidazole group, a five-membered aromatic heterocycle with two nitrogen atoms, is a ubiquitous coordinating moiety in biological systems, most notably as the side chain of the amino acid histidine in metalloproteins. acs.org This natural precedent has inspired chemists to incorporate imidazole units into synthetic ligands to mimic the coordination environment of metal ions in enzymes and to create new functional materials. acs.org

The strategic placement of two imidazole groups within a single molecular scaffold allows these ligands to act as bridging or chelating agents, connecting metal centers to form diverse and intricate architectures. The flexibility or rigidity of the spacer separating the two imidazole rings dictates the conformational freedom of the ligand and, consequently, the geometry and dimensionality of the resulting coordination polymer. rsc.org Researchers have utilized a variety of bis-imidazole ligands to construct coordination polymers with intriguing structural diversity and functional properties. rsc.orgmdpi.com The unpredictable yet versatile coordination behavior of flexible bis-imidazole ligands has led to a vast number of structurally complex and functionally interesting coordination polymers. rsc.org

Overview of 1,3-Bis((1H-imidazol-1-yl)methyl)benzene as a Versatile Organic Linker

Among the various bis-imidazole ligands, this compound stands out due to its specific structural features. It consists of a central benzene (B151609) ring with two imidazole groups attached via methylene (B1212753) (-CH2-) spacers at the 1 and 3 positions. This meta-substitution pattern, combined with the rotational freedom of the methylene linkers, imparts a notable flexibility to the ligand, allowing it to adopt various conformations when coordinating with metal ions. This adaptability enables the formation of a wide range of supramolecular structures.

The synthesis of this compound is typically achieved through the alkylation of imidazole with 1,3-bis(bromomethyl)benzene (B165771) or 1,3-bis(chloromethyl)benzene (B146608) in the presence of a base. This straightforward synthesis makes the ligand readily accessible for research purposes.

The primary role of this compound in contemporary research is as a versatile organic linker in the construction of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole rings act as electron-pair donors, forming stable coordinate bonds with a variety of transition metal ions, including cadmium(II), zinc(II), and copper(II). The resulting coordination compounds have been explored for their potential applications in areas such as catalysis, gas storage, and the development of advanced materials.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄ nih.gov |

| Molecular Weight | 238.29 g/mol nih.gov |

| IUPAC Name | 1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole nih.gov |

| CAS Number | 69506-92-9 |

Selected Research Findings on Coordination Complexes with this compound

| Metal Ion | Ancillary Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Cd(II) | 5-Bromo isophthalic acid | 2D Metal-Organic Framework | researchgate.net |

| Ni(II) | 5-Bromo isophthalic acid | 2D Metal-Organic Framework | researchgate.net |

| Zn(II) | Cyclohexane-1,3,5-tricarboxylate | 3D Network | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYFIFXDQPTNHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Bis 1h Imidazol 1 Yl Methyl Benzene

Established Synthetic Pathways for Imidazole-Derived Ligands

The synthesis of imidazole-derived ligands is a cornerstone of coordination and supramolecular chemistry. rsc.orgmdpi.com A predominant and well-established method for creating N-substituted imidazole (B134444) derivatives involves the direct alkylation of the imidazole ring. This process is a classic example of a nucleophilic substitution reaction. In this reaction, a nitrogen atom within the imidazole ring acts as a nucleophile, attacking an electrophilic carbon atom, typically part of an alkyl halide. This versatile strategy is widely employed to create a vast array of ligands with tailored steric and electronic properties. mdpi.comnih.gov

These ligands, including bidentate linkers like the isomers of bis(imidazolylmethyl)benzene, are crucial in the self-assembly of complex supramolecular structures and functional coordination polymers. rsc.orgmdpi.com The predictability and efficiency of this synthetic approach have made it a go-to method for chemists constructing intricate molecular architectures.

Optimized Procedures for 1,3-Bis((1H-imidazol-1-yl)methyl)benzene Synthesis

The primary and most efficient route for synthesizing this compound is through a direct double nucleophilic substitution. This method provides a high yield and a straightforward pathway to the desired product.

Nucleophilic Substitution Reactions Utilizing Halogenated Precursors

The synthesis is achieved by reacting imidazole with a suitable di-halogenated precursor, specifically 1,3-bis(halomethyl)benzene. The most commonly used precursors are 1,3-bis(chloromethyl)benzene (B146608) or 1,3-bis(bromomethyl)benzene (B165771). The reaction mechanism involves the nucleophilic attack of two equivalents of imidazole on the two electrophilic benzylic carbons of the benzene (B151609) precursor. This results in the displacement of the two halide ions (chloride or bromide) and the formation of two new carbon-nitrogen bonds, yielding the final ligand.

To facilitate this reaction and ensure complete substitution, a precise stoichiometric ratio is crucial. A 1:2 molar ratio of the 1,3-bis(halomethyl)benzene precursor to imidazole is typically employed. This excess of imidazole helps to drive the reaction to completion, maximizing the yield of the desired disubstituted product.

| Reactant | Chemical Name | Role in Reaction |

| Electrophile | 1,3-Bis(chloromethyl)benzene or 1,3-Bis(bromomethyl)benzene | Halogenated precursor providing the benzene backbone |

| Nucleophile | Imidazole | Provides the coordinating imidazole groups |

| Base | Potassium Carbonate | Acts as a proton scavenger to activate the nucleophile |

This interactive data table summarizes the key components involved in the synthesis.

Specific Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions plays a significant role in the efficiency and yield of the synthesis. Polar aprotic solvents are favored for this type of nucleophilic substitution reaction.

Detailed research findings indicate two primary solvent systems for this synthesis:

Dimethylformamide (DMF): In this system, the reaction between imidazole and 1,3-bis(chloromethyl)benzene is carried out in the presence of a base, such as potassium carbonate. The mixture is heated to a temperature of approximately 80-100°C for several hours to ensure the reaction proceeds to completion.

Acetonitrile (ACN): Acetonitrile is another effective polar aprotic solvent. When using ACN, the reaction mixture is typically heated to reflux for an extended period, often around 24 hours. This extended reaction time helps to overcome any steric hindrance from the bulky aromatic core and ensures a high conversion rate, with reported yields ranging from 73% to 85%.

| Parameter | Condition 1 | Condition 2 |

| Precursor | 1,3-Bis(chloromethyl)benzene | 1,3-Bis(chloromethyl)benzene or 1,3-Bis(bromomethyl)benzene |

| Solvent | Dimethylformamide (DMF) | Acetonitrile (ACN) |

| Base | Potassium Carbonate | Not specified, but typically required |

| Temperature | 80-100°C | Reflux |

| Time | Several hours | ~24 hours |

| Yield | Not specified | 73-85% |

This interactive data table compares specific reaction conditions for the synthesis of this compound.

Coordination Chemistry of 1,3 Bis 1h Imidazol 1 Yl Methyl Benzene

Ligand Conformation and Intrinsic Flexibility

The unique coordination behavior of 1,3-bis((1H-imidazol-1-yl)methyl)benzene stems directly from its structural design. The molecule consists of a central benzene (B151609) ring with two imidazole-containing arms attached at the 1 and 3 (meta) positions via flexible methylene (B1212753) (-CH2-) bridges. This arrangement imparts significant conformational freedom, allowing the ligand to adopt various spatial orientations to accommodate the geometric preferences of different metal centers.

Crystallographic studies have revealed that this flexibility allows for different conformations, such as those involving cis and trans arrangements of the methylene bridges. nih.gov When coordinated to metal ions, the ligand frequently adopts a characteristic "Z-shaped" geometry. nih.gov The degree of rotation of the imidazole (B134444) rings relative to the central phenyl ring is a key variable. The dihedral angles between the planes of the imidazole rings and the central benzene ring can vary, with observed values in the range of approximately 78–88°. nih.gov This rotational freedom, combined with the flexible methylene linkers, enables the ligand to bridge metal centers at varying distances and to participate in the formation of complex one-dimensional, two-dimensional, and three-dimensional supramolecular networks. nih.govnih.gov In some structures, two distinct conformations of the ligand have been observed simultaneously within a single crystal, highlighting its remarkable adaptability. nih.gov

Metal Ion Coordination Modes and Chelation Phenomena

The two nitrogen atoms on the imidazole rings of this compound are the primary sites for metal coordination, acting as Lewis bases that donate electron pairs to a metal cation. The ligand's structure allows for several coordination modes. It can act as a bidentate bridging ligand, using its two imidazole "arms" to connect two different metal centers. This bridging can occur in different conformations, such as a trans-conformation, to form large macrocyclic structures or extended polymeric chains.

This bridging behavior is fundamental to the construction of coordination polymers. For instance, the ligand can link metal ions to form one-dimensional double-stranded looped chains. nih.gov These chains can be further organized through weaker intermolecular forces, such as hydrogen bonding or π–π stacking interactions between the aromatic rings, to build up more complex architectures. nih.gov The specific outcome—be it a discrete dinuclear complex or an infinite one-, two-, or three-dimensional polymer—is influenced by several factors, including the choice of the metal ion, the counter-anion present in the reaction, and the solvent system used for synthesis.

Interactions with Transition Metal Cations and Main Group Elements

This compound has proven to be an effective ligand for a wide array of metal ions, including d-block transition metals and main group elements. Its ability to form stable complexes with metals like cobalt(II), cadmium(II), zinc(II), and copper(II) has led to the synthesis of a rich variety of coordination compounds with diverse structural features and potential applications. nih.gov

Cobalt(II) Coordination Complexes

The interaction of this compound with cobalt(II) ions results in the formation of coordination polymers with distinct structural features. In one such example, a one-dimensional polymeric complex with the formula [Co(btp)2(NCS)2]n, where btp is a similar triazole-based ligand, the cobalt(II) center exhibits a distorted octahedral geometry. rsc.org The equatorial plane is composed of four nitrogen atoms from four different bridging ligands, while two terminal thiocyanate (B1210189) ligands occupy the axial positions. rsc.org The flexible nature of ligands like 1,3-bimb allows for the assembly of these extended chain-like structures. The precise architecture of these cobalt polymers can be influenced by reaction conditions, such as the solvents used, leading to different dimensionalities ranging from 2D networks to complex 3D frameworks. rsc.org

| Compound Formula Fragment | Metal Center | Coordination Geometry | Key Structural Feature |

| [Co(ligand)₂(NCS)₂] | Co(II) | Distorted Octahedral | 1D neutral chains linked by bridging ligands. rsc.org |

| {[Co(L)(1,3,5-HBTC)]·H₂O} | Co(II) | - | 2D network with {4²·6⁷·8}{4²·6}-3,5L2 topology. rsc.org |

Cadmium(II) Coordination Complexes

Cadmium(II), a d¹⁰ main group element, readily forms coordination polymers with this compound. In a notable example, a complex with the formula [Cd(1,3-bimb)2(NO3)2]n features cadmium ions in a slightly elongated octahedral coordination environment. researchgate.net The central Cd(II) ion is coordinated to four nitrogen atoms from four different 1,3-bimb ligands in the equatorial plane, with two oxygen atoms from two nitrate (B79036) anions occupying the axial positions. researchgate.net

In this structure, each 1,3-bimb ligand acts as a µ2-bridge in a trans-conformation, connecting adjacent metal centers. The dihedral angle between the two imidazole rings of the ligand is approximately 68.4°. The bridging ligands create a two-dimensional (4,4)-net topology with a significant distance of about 14.265 Å between adjacent cadmium ions. researchgate.net In another reported structure, a dinuclear complex is formed where the ligand bridges two CdI2 units, and the Cd(II) atom adopts a distorted tetrahedral geometry. nih.gov

| Compound Formula | Metal Center | Coordination Geometry | Structural Details |

| [Cd(1,3-bimb)₂(NO₃)₂]n | Cd(II) | Elongated Octahedral {CdN₄O₂} | 2D (4,4)-net polymer; Cd···Cd distance ≈ 14.265 Å. researchgate.net |

| [Cd₂I₄(C₂₄H₂₂N₄)₂] | Cd(II) | Distorted Tetrahedral | Centrosymmetric dinuclear complex. nih.gov |

Zinc(II) Coordination Complexes

Similar to its cadmium(II) counterpart, the zinc(II) ion, also a d¹⁰ element, forms intriguing coordination polymers with this compound. In the complex {Zn(1,3-bimb)22·CH3OH}n, the Zn(II) ion has a slightly distorted tetrahedral geometry. nih.gov It is coordinated by four nitrogen atoms, each from a different 1,3-bimb ligand. nih.gov

| Compound Formula | Metal Center | Coordination Geometry | Key Structural Features |

| {Zn(1,3-bimb)₂₂·CH₃OH}n | Zn(II) | Distorted Tetrahedral {ZnN₄} | 1D double-stranded looped chains; contains two ligand conformers; Zn···Zn distances ≈ 9.930 Å and 9.952 Å. nih.gov |

Copper(II) Coordination Complexes

Copper(II) complexes with this compound also exhibit a tendency to form one-dimensional polymeric structures. Research has shown that similar one-dimensional double-stranded motifs observed for Zinc(II) can also be formed with Copper(II) when using the same 1,3-bimb ligand with various counterions like Cl⁻, Br⁻, and NO₃⁻. nih.gov In other related systems, such as with a modified ligand containing additional carboxylate groups, the Cu(II) cations can adopt a coordination number of six. In these cases, the copper center is located on a center of crystallographic inversion and is linked to four neighboring ligands through both Cu-O (from the carboxylate) and Cu-N (from the imidazole) bonds, creating polymeric chains. The specific geometry and dimensionality of the resulting copper(II) coordination polymers are highly dependent on the synthetic conditions and the presence of other coordinating species.

| Compound Formula Fragment | Metal Center | Coordination Geometry | Key Structural Feature |

| [Cu(ligand)₂]n | Cu(II) | - | 1D double-stranded motifs similar to Zn(II) complexes. nih.gov |

| [Cu(HL)₂]n | Cu(II) | Six-coordinate | 1D polymeric chains with ligand coordinated via both carboxylate and imidazole groups. |

Silver(I) Coordination Complexes

The coordination of this compound with silver(I) ions is characterized by the formation of diverse supramolecular architectures, which are significantly influenced by the nature of the counter-anion present in the reaction system. In complexes with weakly coordinating anions like hexafluorophosphate (B91526) (PF₆⁻) or perchlorate (B79767) (ClO₄⁻), the silver(I) ion typically exhibits a lower coordination number. acs.org

Research on the closely related ligand, 1,3-bis(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, reveals that with anions such as hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and nitrate (NO₃⁻), discrete, dinuclear metallocyclic structures of the type [Ag₂(ligand)₂]²⁺ are formed. rsc.org In these instances, the silver(I) centers are typically two-coordinate. However, when more strongly coordinating anions like acetate (B1210297) (CH₃COO⁻) or chloride (Cl⁻) are employed, the coordination environment of the silver(I) ion changes, leading to the formation of polymeric structures with three- and four-coordinate silver(I) ions, respectively. rsc.org This demonstrates the crucial role of the anion in directing the final structural arrangement of the coordination complex. rsc.org

In the case of silver(I) complexes with flexible bis(imidazole) ligands, including the 1,3-isomer, it has been observed that the ligands can adopt a cis-conformation, allowing them to attach to infinite cationic silver(I) chains. acs.org This further underscores the conformational flexibility of this ligand class in accommodating different structural motifs.

Resulting Coordination Geometries and Bond Analysis

The coordination geometry around the silver(I) center in complexes with this compound and its analogues is highly variable. As noted, it can range from linear two-coordination to trigonal, tetrahedral, and even higher coordination numbers, often dictated by the coordinating ability of the counter-anion. rsc.org

In the absence of strongly coordinating anions, silver(I) favors a linear or nearly linear coordination geometry, bonding to two nitrogen atoms from two different bis(imidazole) ligands. This is evident in studies of the isomeric ligand, 1,4-bis[(imidazol-1-yl)methyl]benzene, where two unique Ag⁺ ions were found to be two-coordinated by nitrogen atoms from two different ligands, resulting in N-Ag-N bond angles of 170.34(10)° and 160.25(10)°. nih.gov Similarly, a dinuclear silver(I) complex with the 1,2-isomer features a slightly distorted linear coordination geometry.

The table below presents selected bond distances and angles for a representative silver(I) complex with a related bis(imidazole) ligand, illustrating the typical coordination environment.

| Compound Name | Bond | Length (Å) / Angle (°) |

| Bis[μ-1,2-bis(1H-imidazol-1-ylmethyl)benzene-κ²N³:N³′]disilver(I) bis(4-amino-2,5-dichlorobenzenesulfonate) | Ag-N (average) | ~2.1-2.2 |

| N-Ag-N | Distorted Linear | |

| Poly[[[silver(I)-μ-1,4-bis[(imidazol-1-yl)methyl]benzene-κ²N³:N³′]-silver(I)...] | N-Ag-N | 170.34(10)° |

| N-Ag-N | 160.25(10)° |

Note: The data provided in the table is for the related 1,2- and 1,4-isomers, as detailed crystallographic data for the 1,3-isomer complex was not available in the searched literature. This data is presented to illustrate the expected coordination geometries and bond parameters.

Advanced Characterization Techniques for 1,3 Bis 1h Imidazol 1 Yl Methyl Benzene and Its Coordination Assemblies

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of 1,3-bis((1H-imidazol-1-yl)methyl)benzene and its coordination compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of the this compound ligand in solution. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The aromatic protons of the central benzene (B151609) ring and the imidazole (B134444) rings, as well as the methylene (B1212753) bridge protons, all give rise to distinct resonances.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their chemical environment. libretexts.org The spectrum will show distinct signals for the carbons of the benzene ring, the imidazole rings, and the methylene linkers. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with broadband proton decoupling to simplify the spectrum and enhance signal-to-noise. libretexts.org

The following table summarizes typical NMR data for this compound.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.0 - 7.5 | Aromatic protons (benzene and imidazole rings) |

| ¹H | ~5.0 | Methylene protons (-CH₂-) |

| ¹³C | 120 - 140 | Aromatic carbons (benzene and imidazole rings) |

| ¹³C | ~50 | Methylene carbon (-CH₂-) |

Note: Specific chemical shifts can vary depending on the solvent used and the presence of metal ions in coordination assemblies.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are valuable for identifying the functional groups present in this compound and for observing changes upon coordination to a metal center. The spectra of the free ligand will display characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations of the aromatic rings and the imidazole moieties. Upon formation of coordination polymers, shifts in the positions of these bands, particularly those associated with the imidazole ring, can provide evidence of ligand-metal bond formation. For instance, the absence of a strong absorption band around 1700 cm⁻¹ can indicate the complete deprotonation of carboxylic acid ligands when they are used as co-ligands in the formation of coordination polymers. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch (imidazole) | 1600 - 1680 |

| C=C stretch (aromatic) | 1400 - 1600 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the characterization of coordination compounds in solution. nih.gov It allows for the gentle transfer of ions from solution to the gas phase, often preserving the non-covalent interactions within a coordination assembly. nih.gov This technique can be used to determine the mass-to-charge ratio (m/z) of the intact ligand, as well as to identify the formation of metal-ligand complexes and to gain insight into their stoichiometry. nih.govd-nb.info ESI-MS is a powerful tool for studying the speciation of coordination complexes in solution and can provide evidence for the formation of various oligomeric or polymeric species. d-nb.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound ligand and its metal complexes. The spectrum of the free ligand typically shows absorption bands in the UV region corresponding to π-π* transitions within the aromatic benzene and imidazole rings. researchgate.net Upon coordination to a metal ion, new absorption bands may appear, or existing bands may shift in wavelength. These changes can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal center for transition metal complexes. mdpi.comresearchgate.net For instance, studies on related bis(pyridyl)pyrazol-ylmethyl)benzene complexes with Cu(II), Co(II), and Ni(II) have shown distinct absorption maxima for each complex. researchgate.net

Photoluminescence and fluorescence spectroscopy are used to investigate the emissive properties of this compound and its coordination assemblies. The free ligand may exhibit fluorescence arising from π-π* transitions. The coordination of metal ions can significantly influence the luminescence properties. Depending on the metal ion and the resulting structure, the emission can be enhanced, quenched, or shifted in energy. For example, coordination polymers incorporating this ligand might exhibit fluorescence that is useful for tracking the photophysics of the material. The study of these properties is crucial for potential applications in areas such as sensing and optoelectronics.

Crystallographic Analysis

The flexibility of the this compound ligand allows it to adopt various conformations, leading to a wide range of coordination architectures, from discrete molecules to one-, two-, and three-dimensional coordination polymers. rsc.org Crystallographic studies have been instrumental in understanding how factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of co-ligands influence the final structure. For example, a related benzotriazole-based ligand, 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, has been shown to form a three-dimensional assembly due to its non-planar molecular conformation. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Structural Elucidation

The this compound ligand often acts as a versatile bridge, linking metal centers to form diverse and intricate networks, including two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govrsc.org The flexibility of this ligand, which allows its imidazole rings to bend and rotate, enables it to adapt to the coordination preferences of various metal ions, resulting in a wide array of structural topologies. nih.gov

In its coordination complexes, the ligand can adopt different conformations. For instance, in a cadmium nitrate (B79036) complex, [Cd(NO₃)₂(C₁₄H₁₄N₄)₂]n, the ligand adopts a trans-conformation, with a dihedral angle of approximately 68.40° between its two imidazole rings, linking Cd(II) centers into a (4,4)-net. nih.gov Similarly, crystallographic studies of other metal complexes reveal a characteristic Z-shaped conformation where the dihedral angles between the central benzene ring and the imidazole planes are typically in the range of 78–88°. nih.gov

The metal ion's coordination environment is also precisely determined. For example, in the aforementioned cadmium complex, the Cd(II) ion is in a slightly elongated octahedral geometry, coordinated by four nitrogen atoms from four different ligands in the equatorial plane and two oxygen atoms from two nitrate ions in the axial positions. nih.gov In a dinuclear cadmium iodide complex, [Cd₂I₄(C₂₄H₂₂N₄)₂], the Cd(II) atom exhibits a distorted tetrahedral coordination. researchgate.netnih.gov A cobalt(II) coordination polymer features two distinct Co²⁺ environments: one with an octahedral O₄N₂ coordination sphere and another with a trigonal-bipyramidal O₅ coordination sphere. nih.gov

The data obtained from SCXRD analysis, including unit cell parameters, space group, and refinement statistics, are crucial for the unambiguous identification and structural characterization of new coordination assemblies.

Table 1: Selected Crystallographic Data for Coordination Assemblies

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| [Cd(NO₃)₂(C₁₄H₁₄N₄)₂]n | Monoclinic | P2₁/c | - | - | - | - | nih.gov |

| [Cd₂I₄(C₂₄H₂₂N₄)₂] | Triclinic | P1 | 9.3968(19) | 11.286(2) | 11.703(2) | 84.60(3) | researchgate.net |

| {[Co₂(C₁₅H₇O₇)(OH)(C₁₄H₁₄N₄)]·0.25H₂O}n | Orthorhombic | Pccn | - | - | - | - | nih.gov |

| [Zn(cca)(mbix)] | Orthorhombic | Pna2₁ | - | - | - | - | researchgate.net |

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure

While SCXRD provides the exact structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for verifying the phase purity of the bulk, synthesized material. mdpi.com This technique is critical because the properties of a material are representative of the bulk sample, not just a single, hand-picked crystal. The experimental PXRD pattern of a powdered sample is compared to a pattern simulated from the SCXRD data. mdpi.com

A good match between the experimental and simulated patterns confirms that the crystal structure determined by SCXRD is representative of the entire bulk sample and that no significant crystalline impurities or different polymorphic phases are present. researchgate.netresearchgate.net This confirmation is a crucial step in the characterization of new metal-organic frameworks (MOFs) and coordination polymers, ensuring that the material is a single, homogenous phase. mdpi.com For instance, the phase purity of novel Zinc(II) and Cadmium(II) coordination polymers synthesized with this compound has been confirmed using this method. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Coordination Assemblies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the thermal stability of materials and the changes that occur upon heating. mdpi.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

For coordination assemblies of this compound, TGA is used to determine their thermal stability and decomposition pathways. The analysis can identify the temperature at which solvent molecules are lost and the point at which the framework itself begins to decompose. researchgate.net A high decomposition temperature generally indicates strong metal-ligand coordination bonds and a robust structure.

For example, TGA studies on various coordination polymers incorporating this ligand show that the frameworks are often stable up to temperatures above 300°C. In a study of two novel coordination polymers, [Zn(cca)(mbix)] and [Cd₂(IMB)₂(mbix)₂]·3H₂O, TGA was performed to analyze their thermal stability. researchgate.net Similarly, TGA was a key characterization technique for Zn(II) and Cd(II) coordination polymers based on mixed ligands, providing insights into their thermostability. nih.gov

Table 2: Thermal Decomposition Data for Selected Coordination Assemblies

| Complex | Temperature Range (°C) | Mass Loss (%) | Description | Ref. |

|---|---|---|---|---|

| Free Pyrazole Ligand | 110–400 | ~100 | Single-step decomposition | mdpi.com |

| Co(II)/pyrazole complex | Multiple steps | - | Three-step decomposition | mdpi.com |

Elemental Microanalysis (C, H, N)

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized coordination assembly.

The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed chemical formula (often derived from SCXRD data). A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the compound. This technique is routinely used alongside spectroscopic and diffraction methods to provide a complete characterization profile. For example, the synthesis of new Zn(II) and Cd(II) coordination polymers, as well as other chiral derivatives, was confirmed in part by elemental analysis, where the experimental C, H, and N values matched the calculated ones. mdpi.comnih.govresearchgate.net

Table 3: Example of Elemental Analysis Data

| Compound | Element | Calculated (%) | Found (%) | Ref. |

|---|---|---|---|---|

| [Zn₂(C₆H₈O₄)₂(C₁₄H₁₄N₄)]n | C | - | - | nih.gov |

| H | - | - | nih.gov | |

| N | - | - | nih.gov | |

| [Cd₂(C₆H₈O₄)₂(C₁₄H₁₄N₄)]n | C | - | - | nih.gov |

| H | - | - | nih.gov | |

| N | - | - | nih.gov | |

| [Zn(cca)(mbix)] | C | - | - | researchgate.net |

| H | - | - | researchgate.net |

Theoretical and Computational Investigations of 1,3 Bis 1h Imidazol 1 Yl Methyl Benzene Systems

Molecular Modeling and Geometry Optimization Studies

Molecular modeling and geometry optimization are essential computational tools used to predict the stable conformations of 1,3-bis((1H-imidazol-1-yl)methyl)benzene. The ligand's flexibility, with four rotatable bonds, allows it to adopt various spatial arrangements. nih.gov Theoretical studies often start with a proposed 3D structure which is then optimized to find a local or global energy minimum on the potential energy surface.

Experimental data from X-ray crystallography of coordination polymers provides an invaluable benchmark for these computational models. In a cadmium(II) nitrate (B79036) coordination polymer, [Cd(1,3-bimb)2(NO3)2]n, the 1,3-bimb ligand's geometry has been precisely determined. researchgate.net In this crystalline state, the ligand acts as a bridge between adjacent metal centers, adopting a trans-conformation with respect to the arrangement of the imidazole (B134444) rings. researchgate.net The dihedral angle between the planes of the two imidazole rings was found to be approximately 68.40°. researchgate.net This experimentally observed conformation serves as a critical validation point for the accuracy of computational geometry optimization studies, which typically employ methods like Density Functional Theory (DFT) to calculate the lowest energy structure.

The key structural parameters for the 1,3-bimb ligand, as determined in a coordinated state, are fundamental for understanding its steric profile and how it assembles into larger networks. The distance between the cadmium centers bridged by the ligand is approximately 14.265 Å, a direct consequence of the ligand's bite angle and conformation. researchgate.net

Table 1: Selected Computed and Experimental Geometric Parameters for this compound (Note: Experimental data is derived from the ligand's conformation within a Cd(II) coordination polymer. researchgate.net Computed values are general and method-dependent.)

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₄N₄ | PubChem nih.gov |

| Molecular Weight | 238.29 g/mol | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Experimentally Observed Conformation | trans | Acta Cryst. researchgate.net |

| Dihedral Angle (Imidazole-Imidazole) | 68.40 (16)° | Acta Cryst. researchgate.net |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to elucidate the electronic properties of the 1,3-bimb ligand, which govern its reactivity and coordination behavior. Methods such as DFT are used to calculate the distribution of electrons, molecular orbital energies, and other electronic descriptors.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a ligand like 1,3-bimb, the HOMO is typically localized on the electron-rich imidazole rings, indicating these are the primary sites for electron donation (nucleophilicity). The LUMO, conversely, represents the region most favorable for accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

While specific computational studies detailing the HOMO-LUMO energies for the isolated 1,3-bimb ligand are not widely published, analysis of its components suggests that the nitrogen atoms of the imidazole rings are the principal donor sites for coordination with metal ions. X-ray crystallographic analysis of a Cd(II) complex confirms this, showing each cadmium ion coordinated by four nitrogen atoms from four different 1,3-bimb ligands. researchgate.net These experimental findings support the theoretical prediction that the imidazole nitrogen atoms are the most electronically active sites for forming dative bonds.

Table 2: Predicted Electronic Properties and Coordination Sites

| Property | Description | Predicted Locus/Feature |

| Electron Donor Sites | Regions with high electron density available for donation. | Nitrogen atoms of the imidazole rings. researchgate.net |

| Coordination Mode | How the ligand binds to metal centers. | Acts as a μ₂-bridging ligand. researchgate.net |

| HOMO Character | Location of the highest energy electrons. | Primarily on the π-systems of the imidazole rings. |

| LUMO Character | Location of the lowest energy unoccupied orbitals. | Distributed across the aromatic system. |

Computational Prediction and Analysis of Intermolecular and Metal-Ligand Interactions

Computational methods are critical for analyzing the complex web of interactions that dictate the structure of supramolecular assemblies formed by 1,3-bimb. These interactions include strong metal-ligand coordinate bonds and weaker, non-covalent intermolecular forces.

Metal-Ligand Interactions: The primary interaction involving 1,3-bimb in materials science is its coordination to metal ions. In the known cadmium(II) polymer, each Cd(II) center features a slightly elongated octahedral coordination environment. researchgate.net It is coordinated by four nitrogen atoms from the imidazole moieties of four distinct 1,3-bimb ligands, which form the equatorial plane. researchgate.net The axial positions are occupied by two oxygen atoms from two nitrate anions. researchgate.net Computational models can be used to calculate the binding energy between the ligand and the metal, providing a quantitative measure of the stability of the coordination bond. The analysis of bond lengths and angles from these models offers insights into the nature and strength of the interaction.

Table 3: Summary of Intermolecular and Metal-Ligand Interactions for 1,3-bimb Systems

| Interaction Type | Participating Groups | Role in Structure | Source |

| Metal-Ligand Bond | Cd(II) ion and Imidazole N atoms | Forms the primary coordination polymer network. | Acta Cryst. researchgate.net |

| Hydrogen Bonding | Ligand C-H groups and Nitrate O atoms | Links adjacent polymer layers, providing 3D stability. | Acta Cryst. researchgate.net |

| π-π Stacking | Aromatic rings (phenyl, imidazole) | Potential interaction contributing to packing, common in similar systems. | N/A |

Functional Applications of 1,3 Bis 1h Imidazol 1 Yl Methyl Benzene Based Coordination Materials

Gas Adsorption and Separation Properties within Porous Frameworks

Coordination polymers and metal-organic frameworks (MOFs) built with the 1,3-bis((1H-imidazol-1-yl)methyl)benzene (1,3-bix) ligand and its derivatives exhibit notable potential for gas adsorption and separation. The structural flexibility of the 1,3-bix ligand, combined with the choice of metal center and other auxiliary ligands, allows for the creation of porous frameworks with tunable pore sizes and surface chemistries, which are critical for selective gas uptake.

These materials are particularly investigated for the capture of carbon dioxide (CO2), a key challenge in mitigating greenhouse gas emissions. nih.gov The nitrogen atoms in the imidazole (B134444) rings of the 1,3-bix ligand can act as Lewis basic sites, which enhances the affinity of the framework for acidic gases like CO2. nih.gov Furthermore, the introduction of open metal sites within the framework can create strong adsorption points, significantly boosting both the capacity and selectivity of CO2 capture. nih.govtandfonline.com

While extensive quantitative data for a framework containing solely 1,3-bix is not prevalent in all studies, research on analogous systems provides strong evidence of their capabilities. For instance, MOFs constructed with similar bis(imidazole) linkers have demonstrated effective and selective CO2 adsorption over other gases like nitrogen (N2) and methane (B114726) (CH4). rsc.orgrsc.org One study on a cobalt-based coordination polymer, for example, highlighted excellent selective separation for CO2/CH4 mixtures as determined by Ideal Adsorbed Solution Theory (IAST) calculations. rsc.org The strategic design of these frameworks, often employing a mixed-ligand approach, can result in materials with high surface areas and optimized pore dimensions for efficient gas separation processes. worktribe.com

Table 1: Gas Adsorption Properties of a Representative Coordination Polymer

| Framework | Gas Mixture | Selectivity | Reference |

|---|---|---|---|

| {[Co3(TCPB)2(bibp)2(dioxane)2.5(H2O)2]·(DMF)}n | CO2/CH4 | Excellent | rsc.org |

| [Zn(L)(bpdc)]·1.6H2O | CO2/N2 | Selective Adsorption | rsc.org |

Molecular Sensing Capabilities of Framework Materials

The luminescent properties of coordination polymers based on 1,3-bix and its analogues make them highly effective as chemical sensors. researchgate.net These materials often function through a fluorescence quenching or enhancement mechanism upon interaction with specific analytes. The porous and tunable nature of these frameworks allows for the selective recognition of small molecules.

A notable example involves a cadmium-based MOF synthesized with a closely related ligand, 1,3-bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene (biimb). This framework demonstrated high selectivity and sensitivity in detecting acetone (B3395972) molecules through a fluorescence quenching mechanism. researchgate.net The interaction between the acetone guest and the host framework leads to a measurable decrease in the material's luminescent intensity, allowing for precise detection.

This sensing capability extends to other analytes as well. Coordination polymers, particularly those involving zinc and cadmium, are widely explored as fluorescent sensors for detecting nitroaromatic compounds and metal ions. nih.govnih.govresearchgate.net The general mechanism often involves a photoinduced electron transfer from the excited state of the MOF to the analyte, which quenches the fluorescence. mdpi.com The specificity of these sensors can be tuned by modifying the framework's components, making them promising for applications in environmental monitoring and industrial process control. rsc.org

Table 2: Molecular Sensing Performance of a 1,3-bix Analogue-Based MOF

| Framework System | Analyte | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Cadmium-MOF with 1,3-bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene | Acetone | Fluorescence Quenching | High selectivity and sensitivity | researchgate.net |

| Zn/Cd Isomeric CPs | Nitrobenzene | Fluorescence Quenching | LOD of 1.95 × 10⁻⁸ M (Zn-CP) | nih.gov |

| Cadmium CPs | Fe(III) / Cr(VI) ions | Luminescence Quenching | Highly selective and sensitive detection | nih.gov |

Catalytic Activity in Heterogeneous Chemical Reactions

Coordination materials derived from 1,3-bix serve as robust heterogeneous catalysts, offering advantages like high stability, easy separation from reaction products, and the potential for recyclability. nih.gov The catalytic activity often originates from the metal nodes acting as Lewis acid sites or from the functional organic linkers. acs.org

A specific example is a vanadium-zinc MOF, [Zn(bix)]{V2O6}, which has been identified as an effective catalyst for the cyanosilylation of aldehydes. nih.gov In this reaction, the MOF facilitates the addition of a trimethylsilyl (B98337) cyanide group to an aldehyde, a crucial carbon-carbon bond-forming reaction in organic synthesis. The porous structure of the MOF allows reactants to access the active catalytic sites within the framework. A typical procedure involves suspending the MOF catalyst in a dry solvent with the aldehyde and trimethylsilyl cyanide, leading to the desired product with high conversion rates. researchgate.net

The versatility of MOF-based catalysis allows for a wide range of organic transformations. By carefully selecting the metal center and ligands, it is possible to create catalysts with both Lewis acidic and basic functionalities, enabling more complex, cascade reactions within a single material. nih.gov This bifunctionality is a significant advantage over traditional homogeneous catalysts.

Table 3: Catalytic Performance of a 1,3-bix-Related MOF

| Catalyst | Reaction | Role of MOF | Reference |

|---|---|---|---|

| [Zn(bix)]{V2O6} | Cyanosilylation of Aldehydes | Heterogeneous Lewis Acid Catalyst | nih.gov |

| Zn(II)-4,4'-bpy-carboxylato complexes | Cyanosilylation of Aldehydes | Recyclable catalyst, no loss in activity after 3 cycles | researchgate.net |

Magnetic Properties of Metal-Containing Coordination Assemblies

The assembly of paramagnetic metal ions, such as cobalt(II), with 1,3-bix and its derivatives leads to coordination polymers with interesting magnetic properties. atlantis-press.com The distance and orientation between metal centers, dictated by the geometry of the 1,3-bix ligand and any co-ligands, determine the nature and strength of the magnetic coupling.

Research has shown that coordination polymers of Co(II) constructed with ligands similar to 1,3-bix often exhibit antiferromagnetic (AFM) interactions. rsc.orgresearchgate.net For example, in a three-dimensional framework with the formula [Co4(biimb)3(DSBPDC)2(H2O)3]·9H2O, antiferromagnetic coupling was observed within the dinuclear Co(II) centers. researchgate.net This behavior, where adjacent electron spins align in opposite directions, is a common feature in polynuclear cobalt complexes. mdpi.comscirp.org

The magnetic properties are typically studied by measuring the magnetic susceptibility as a function of temperature. For an antiferromagnetically coupled system, the product of molar magnetic susceptibility and temperature (χMT) decreases as the temperature is lowered. atlantis-press.comatlantis-press.com The specific topology of the coordination network, whether it's a 1D chain, 2D layer, or 3D framework, plays a crucial role in mediating these magnetic exchange interactions. researchgate.net In some cases, depending on the precise coordination geometry, ferromagnetic interactions (where spins align parallel) can also occur. acs.orgrsc.org

Table 4: Magnetic Behavior of Representative Cobalt Coordination Polymers

| Complex | Metal Ion | Magnetic Behavior | Reference |

|---|---|---|---|

| [Co4(biimb)3(DSBPDC)2(H2O)3]·9H2O | Co(II) | Antiferromagnetic interactions | researchgate.net |

| {[Co1.5(TCPB)(bimb)0.5(DMF)(dioxane)]}n | Co(II) | Antiferromagnetic interactions | rsc.org |

| [Co1/2(bpbenz)1/2]+[Co1/2(oba)]− | Co(II) | Weak antiferromagnetic interactions | atlantis-press.com |

Luminescent Properties and Potential Optoelectronic Applications

Coordination polymers constructed from 1,3-bix and similar imidazole-based ligands, particularly with d10 metal ions like zinc(II) and cadmium(II), frequently exhibit strong luminescence. nih.govmdpi.com This photoluminescence typically originates from the organic ligand itself (ligand-centered emission) or from charge transfer between the metal and the ligand. mdpi.com These emissive properties make them promising materials for applications in optoelectronic devices, such as light-emitting diodes (LEDs) and sensors. researchgate.netresearchgate.net

For example, a Cd(II) coordination polymer incorporating a related ligand, 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene, was found to display strong, solid-state fluorescence at room temperature. nih.gov Similarly, a Zn-MOF demonstrated blue emission with a maximum at 430 nm, which is characteristic of ligand-centered fluorescence. mdpi.com The coordination of the ligand to the metal center can enhance the rigidity of the structure, reducing non-radiative decay pathways and thereby increasing the luminescence efficiency. nih.gov

The emission wavelength and intensity can be tuned by changing the metal ion, modifying the organic ligand, or introducing guest molecules into the pores of a framework. This tunability is a key advantage for developing advanced optical materials. For instance, incorporating lanthanide ions into MOF structures can produce materials with sharp, characteristic emission bands suitable for creating white-light-emitting devices. The development of thin films from these luminescent MOFs is a critical step toward their integration into practical optoelectronic applications. researchgate.net

Table 5: Luminescent Properties of Representative Imidazole-Based Coordination Polymers

| Framework | Metal Ion | Emission Maximum (λem) | Excitation Maximum (λex) | Reference |

|---|---|---|---|---|

| {[Cd(PDA)(1,3-BMIB)]·2H2O}n | Cd(II) | Strong fluorescence | Not specified | nih.gov |

| Cd(BPPT)(BPDA)n | Cd(II) | 483 nm | 340 nm | nih.gov |

| {[Zn(bim)(bdc)]⋅...}n | Zn(II) | 430 nm | 325 nm | mdpi.com |

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

| 1,3-bix | This compound |

| biimb | 1,3-Bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene |

| 1,3-BMIB | 1,3-Bis(2-methyl-1H-imidazol-1-yl)benzene |

| bibp | 4,4'-Bis(imidazol-1-yl)biphenyl |

| bimb | 1,4-Bis(imidazol-1-ylmethyl)benzene |

| bim | Bis(imidazol-1-yl)methane |

| H3TCPB | 1,3,5-Tris(4-carbonylphenyloxy)benzene |

| H4DSBPDC | 3,3'-Disulfobiphenyl-4,4'-dicarboxylic acid |

| H2BPDC | 4,4'-Biphenyldicarboxylic acid |

| H2PDA | 1,3-Phenylenediacetic acid |

| H2nph | 4-Nitrophthalic acid |

| H2bdc / bdc | Terephthalic acid / Terephthalate |

| BPPT | 2,5-Bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole |

| BPDA | (1,1'-Biphenyl)-4,4'-dicarboxylic acid |

| IP | Isophthalic acid |

| BTC | Benzene-1,3,5-tricarboxylic acid |

| DMF | N,N-Dimethylformamide |

Q & A

Basic: What are the common synthetic routes for 1,3-bis((1H-imidazol-1-yl)methyl)benzene, and how do reaction conditions influence product purity?

Methodological Answer:

The ligand is typically synthesized via nucleophilic substitution between 1,3-bis(chloromethyl)benzene and imidazole under reflux in polar aprotic solvents like acetonitrile (ACN). Key conditions include:

- Molar ratio : A 1:2 stoichiometry of 1,3-bis(chloromethyl)benzene to imidazole ensures complete substitution .

- Reaction time : Extended reflux (~24 hours) maximizes yield (73–85%) by overcoming steric hindrance from the bulky aromatic core .

- Purification : Post-reaction, metathesis with KPF₆ in methanol/water precipitates the product, avoiding column chromatography .

Critical Note : Solvent choice (e.g., ACN vs. DMF) affects purity; ACN minimizes side products like oligomers due to better solubility control .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this ligand and its complexes?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves ligand conformation (e.g., trans vs. cis methylene bridges) and metal coordination geometry. Anisotropic refinement in SHELXL is critical for modeling disorder in flexible ligands .

- FTIR : Confirms imidazole N–H stretching (3100–3150 cm⁻¹) and C–N coordination shifts (Δν ~50 cm⁻¹ upon metal binding) .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability of coordination polymers; decomposition above 300°C indicates robust metal-ligand bonds .

- Fluorescence spectroscopy : Detects π→π* transitions in the benzene-imidazole system (λem ≈ 350–400 nm), useful for tracking MOF photophysics .

Advanced: How do variations in metal-ligand stoichiometry affect the dimensionality and properties of coordination polymers?

Methodological Answer:

- 1:1 Metal:ligand ratio : Favors 1D chains (e.g., [Zn(NCS)₂(L)]ₙ) with bis-chelating ligands, as seen in octahedral Zn²⁺ complexes .

- 2:1 Ratio : Promotes 2D layers or 3D frameworks via bridging modes. For example, Co²⁺ with excess ligand forms interpenetrated MOFs for gas storage (BET surface area >1000 m²/g) .

- Mixed-ligand systems : Introducing carboxylate co-ligands (e.g., BTC³⁻) diversifies topology (e.g., pcu vs. dia nets) and enhances catalytic activity in peroxymonosulfate activation .

Data Contradiction Alert : While Zn²⁺ typically forms 1D polymers, solvothermal vs. ionothermal synthesis can yield 3D structures—highlighting the role of counterions (NO₃⁻ vs. Cl⁻) in templating .

Advanced: What strategies resolve crystallographic disorder in coordination polymers with this ligand?

Methodological Answer:

- Disordered ligands : Apply "rigid body" constraints in SHELXL for flexible methylene groups, fixing C–C bond lengths/angles while refining occupancy .

- Disordered solvents : Use SQUEEZE (PLATON) to model electron density in pore spaces without overfitting .

- Twinned crystals : Apply TwinRotMat in SHELXL for non-merohedral twinning, common in low-symmetry space groups (e.g., P2₁) .

Case Study : In [Cd₂(L)₂(OAc)₄]ₙ, partial ligand disorder was resolved by splitting imidazole rings over two sites (occupancy 0.56/0.44) .

Advanced: How does ligand flexibility enable interpenetrated MOFs, and what trade-offs arise?

Methodological Answer:

- Flexibility : The ligand’s methylene spacers allow conformational twisting (torsion angles ~60–120°), facilitating 2-fold interpenetration in cds nets .

- Trade-offs : Interpenetration improves mechanical stability but reduces pore size (e.g., from 12 Å to 6 Å), limiting gas adsorption (CO₂ capacity drops from 8.5 to 4.2 mmol/g) .

- Mitigation : Use bulky counterions (e.g., PF₆⁻) to template non-interpenetrated frameworks with higher surface areas .

Advanced: What mechanistic insights explain this ligand’s role in peroxymonosulfate (PMS) activation for pollutant degradation?

Methodological Answer:

In Co³⁺-based MOFs (e.g., JLNU-11):

- Electron transfer : Co²⁺/Co³⁺ cycles mediate PMS → SO₄•⁻ generation, with imidazole N atoms stabilizing high-valent Co .

- Ligand effects : The ligand’s π-conjugation enhances MOF conductivity, accelerating electron transfer (kobs for tetracycline degradation: 0.28 min⁻¹) .

- Contradictions : Conflicting reports on radical vs. non-radical pathways require spin-trapping EPR (using DMPO) to identify dominant SO₄•⁻/¹O₂ species .

Advanced: How to reconcile conflicting fluorescence data in structurally similar coordination polymers?

Methodological Answer:

- Quenching mechanisms : Aggregation-caused quenching (ACQ) in dense frameworks reduces intensity vs. ligand-centric emission in porous MOFs .

- Metal influence : d¹⁰ Zn²⁺ enhances ligand-centered emission (λem = 380 nm), while paramagnetic Co²⁺ quenches it via energy transfer .

- Best practice : Compare quantum yields (Φ) in standardized matrices (e.g., KBr pellets) to isolate ligand vs. framework effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.